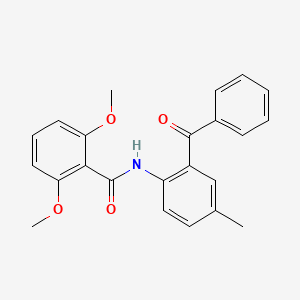

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-15-12-13-18(17(14-15)22(25)16-8-5-4-6-9-16)24-23(26)21-19(27-2)10-7-11-20(21)28-3/h4-14H,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDZTURJJFVJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-benzoyl-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing of reactants. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide

- N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide

- N-(2-benzoyl-4-methylphenyl)-2-(dibutylamino)propanamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide stands out due to its unique combination of benzoyl and dimethoxybenzamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and medicine.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide is a compound that has been the subject of various studies due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : It binds to enzymes via hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity and altering metabolic pathways.

- Signal Transduction Modulation : By interacting with receptors, it may influence various signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 18.8 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 29.3 | Cell cycle arrest |

| K562 (Leukemia) | 5.11 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for developing new anticancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects. Preliminary data indicate that it possesses activity against a range of bacterial strains, suggesting potential applications in treating infections.

Case Studies

-

Study on Anticancer Activity :

A study published in 2022 evaluated the cytotoxic effects of this compound on various leukemia cell lines. The results showed that the compound effectively inhibited cell growth in a dose-dependent manner, with particular potency against K562 cells (IC50 = 5.11 µM). The underlying mechanism was linked to the compound's ability to disrupt key signaling pathways involved in cell survival . -

Antimicrobial Research :

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that this compound could be a valuable addition to the arsenal against resistant bacterial strains.

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide?

The synthesis typically involves acylation of 2-amino-4-methylbenzophenone with 2,6-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization may include solvent selection (e.g., dichloromethane), temperature control (0–25°C), and stoichiometric ratios to maximize yield (>75%) . Continuous flow reactors could enhance reproducibility by minimizing side reactions .

Q. How can researchers purify this compound effectively?

Purification methods include:

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) to separate unreacted precursors and byproducts . Post-purification analysis via HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, benzoyl protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 406.1542) .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or polymorphic forms. Mitigation strategies include:

- Cross-validating with 2D NMR (COSY, HSQC) to confirm connectivity .

- Conducting X-ray crystallography (e.g., CCDC deposition) to resolve structural ambiguities .

- Repeating synthesis under strictly anhydrous conditions to exclude hydration artifacts .

Q. What strategies optimize the compound’s reactivity for derivatization studies?

- Functional Group Tolerance : Protect the benzamide group during halogenation or alkylation using Boc-anhydride .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 4-methylphenyl position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the benzoyl moiety .

Q. How does the compound interact with biological targets, and what methods validate these interactions?

The benzamide core may mimic endogenous substrates (e.g., kinase inhibitors). Methodological approaches include:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like dopamine D2 receptors (ΔG < −8 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized receptor proteins .

- Cellular Assays : Measure IC₅₀ values in HEK293 cells transfected with target receptors .

Q. What environmental and toxicity considerations apply to handling this compound?

- Aquatic Toxicity : Structural analogs (e.g., isoxaben derivatives) show high toxicity to fish (LC₅₀ < 1 mg/L); use containment protocols to prevent environmental release .

- Mutagenicity Screening : Conduct Ames tests with Salmonella typhimurium TA98/TA100 strains to assess genotoxic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.